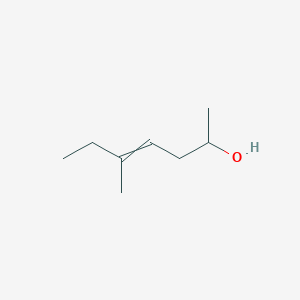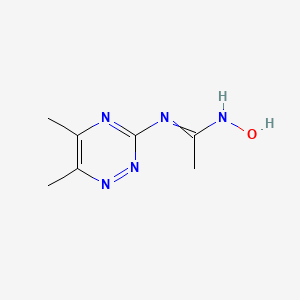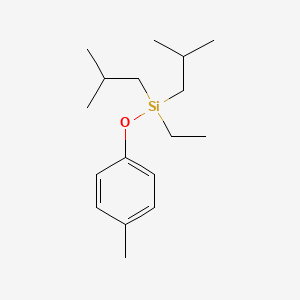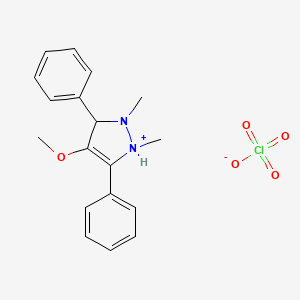
Di-tert-butylphosphane--tribromogermyl (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butylphosphane–tribromogermyl (1/1) is a compound that combines the elements phosphorus, germanium, and bromine. It is used in various chemical reactions and has applications in scientific research and industry. The compound is known for its unique properties and reactivity, making it a valuable tool in the field of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–tribromogermyl (1/1) typically involves the reaction of di-tert-butylphosphane with tribromogermane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–tribromogermyl (1/1) may involve large-scale synthesis using specialized equipment. The reaction conditions are optimized to maximize efficiency and minimize waste. The compound is then purified and characterized to ensure its quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butylphosphane–tribromogermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of germanium and phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atoms in the compound can be substituted with other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Di-tert-butylphosphane–tribromogermyl (1/1) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Di-tert-butylphosphane–tribromogermyl (1/1) depend on the specific reaction conditions and reagents used. These products can include various organogermanium and organophosphorus compounds with different functional groups.
Aplicaciones Científicas De Investigación
Di-tert-butylphosphane–tribromogermyl (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions, including cross-coupling reactions and catalysis.
Biology: It is used in the study of biological systems and the development of new biomolecules.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Di-tert-butylphosphane–tribromogermyl (1/1) involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a ligand, coordinating with metal centers to form complexes that facilitate various reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Di-tert-butylphosphane–tribromogermyl (1/1) include:
- Di-tert-butylphosphane–dibromogermyl (1/1)
- Di-tert-butylphosphane–trichlorogermyl (1/1)
- Di-tert-butylphosphane–tribromosilyl (1/1)
Uniqueness
Di-tert-butylphosphane–tribromogermyl (1/1) is unique due to its specific combination of phosphorus, germanium, and bromine, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
58802-29-2 |
|---|---|
Fórmula molecular |
C8H19Br3GeP |
Peso molecular |
458.55 g/mol |
InChI |
InChI=1S/C8H19P.Br3Ge/c1-7(2,3)9-8(4,5)6;1-4(2)3/h9H,1-6H3; |
Clave InChI |
JBXGKXMUKBNVSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)PC(C)(C)C.[Ge](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)

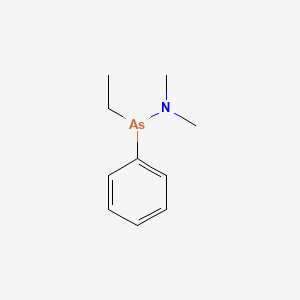
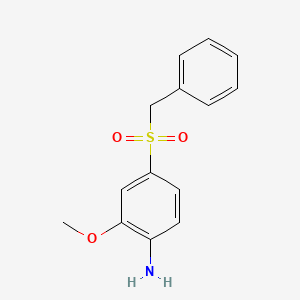

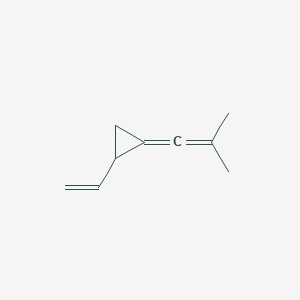
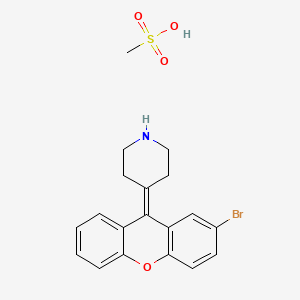
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)
